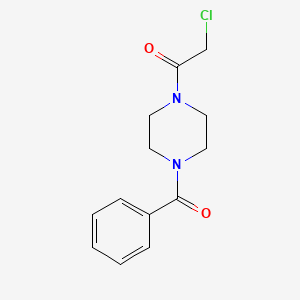

1-Benzoyl-4-(chloroacetyl)piperazine

Overview

Description

1-Benzoyl-4-(chloroacetyl)piperazine is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzoyl-4-(chloroacetyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The structure of piperazine derivatives reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Benzoyl-4-(chloroacetyl)piperazine, focusing on six unique applications:

Anticancer Activity

1-Benzoyl-4-(chloroacetyl)piperazine has shown significant potential in anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers . The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for developing new chemotherapeutic agents.

Antibacterial Properties

This compound has been investigated for its antibacterial properties. Research indicates that derivatives of 1-Benzoyl-4-(chloroacetyl)piperazine exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This makes it a valuable scaffold for designing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Applications

In addition to its antibacterial properties, 1-Benzoyl-4-(chloroacetyl)piperazine has also been studied for its antifungal activity. It has shown efficacy against various fungal strains, making it a potential candidate for developing antifungal medications . This is particularly important for treating fungal infections that are resistant to current treatments.

Neuroprotective Effects

Research has indicated that 1-Benzoyl-4-(chloroacetyl)piperazine may have neuroprotective effects. It has been studied for its potential to protect neurons from damage and degeneration, which could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This application is still in the early stages of research but shows promise.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for developing new anti-inflammatory drugs, which could be used to treat a variety of inflammatory conditions .

Antioxidant Activity

1-Benzoyl-4-(chloroacetyl)piperazine has been studied for its antioxidant properties. It has shown the ability to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This application could lead to the development of new antioxidant therapies for various diseases .

Potential in Drug Delivery Systems

Finally, the compound has been explored for its potential use in drug delivery systems. Its chemical structure allows for modifications that can improve the delivery and efficacy of other drugs. This makes it a valuable component in the design of novel drug delivery mechanisms, enhancing the therapeutic outcomes of various treatments .

Mechanism of Action

While the specific mechanism of action for 1-Benzoyl-4-(chloroacetyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine derivatives are known to bind to multiple receptors with high affinity . They are found in various biologically active compounds across a number of different therapeutic areas .

properties

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATOJIAFBGRSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-4-(chloroacetyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3037932.png)

![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)

![3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037935.png)

![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037939.png)

![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)

![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)

![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B3037953.png)